molecular formula C9H18O2 B1179501 2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol CAS No. 134175-91-0

2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol

Cat. No.: B1179501
CAS No.: 134175-91-0
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Description

2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol is an organic compound with a complex structure that includes an epoxide ring and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol typically involves the epoxidation of an appropriate alkene precursor. One common method is the reaction of 2-methyl-1-propene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the epoxide ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts, such as titanium silicalite, can also enhance the epoxidation process, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The epoxide ring can be reduced to form a diol.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides can react with the epoxide ring under basic or acidic conditions.

Major Products

    Oxidation: Formation of 2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-one.

    Reduction: Formation of 2-methyl-1,2,3-propanetriol.

    Substitution: Formation of various substituted alcohols or ethers depending on the nucleophile used.

Scientific Research Applications

2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, which is of interest in both therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1-propanol: A simpler alcohol without the epoxide ring.

    2-methyl-1,2-propanediol: A diol with two hydroxyl groups.

    2-methyl-1-propanone: A ketone with a similar carbon backbone.

Uniqueness

2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol is unique due to the presence of both an epoxide ring and a hydroxyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-5(2)7(10)9-8(11-9)6(3)4/h5-10H,1-4H3/t7?,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKUHMCAOBVHQC-NPPUSCPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(O1)C(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1[C@@H](O1)C(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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